molecular formula C10H9N7O4 B11100985 3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

3-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B11100985
M. Wt: 291.22 g/mol
InChI Key: ROMYPADPDOVCQK-KGVSQERTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound characterized by its unique structure, which includes a nitrobenzodioxole moiety and a triazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of 6-nitro-1,3-benzodioxole-5-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
  • 6-nitro-1,3-benzodioxole-5-carbaldehyde thiosemicarbazone
  • Benzaldehyde, 3,4-methylenedioxy-2-nitro-, thiosemicarbazone

Uniqueness

3-[(2E)-2-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C10H9N7O4

Molecular Weight

291.22 g/mol

IUPAC Name

3-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H9N7O4/c11-16-4-13-15-10(16)14-12-3-6-1-8-9(21-5-20-8)2-7(6)17(18)19/h1-4H,5,11H2,(H,14,15)/b12-3+

InChI Key

ROMYPADPDOVCQK-KGVSQERTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NN=CN3N)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=NN=CN3N)[N+](=O)[O-]

Origin of Product

United States

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